molecular formula C13H12ClN3S B11371974 6-(4-Chlorophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole

6-(4-Chlorophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B11371974
M. Wt: 277.77 g/mol
InChI Key: BMERDYPTXIMHMT-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that features a unique imidazo[2,1-b][1,3,4]thiadiazole core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with propylamine to form an intermediate Schiff base, which is then cyclized with thiosemicarbazide under acidic conditions to yield the desired imidazo[2,1-b][1,3,4]thiadiazole derivative .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(4-Chlorophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit cell proliferation.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Bromophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole
  • 6-(4-Nitrophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole
  • 6-(4-Methylphenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole

Uniqueness

6-(4-Chlorophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole is unique due to the presence of the 4-chlorophenyl group, which enhances its biological activity compared to other similar compounds. The chlorine atom can increase the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C13H12ClN3S

Molecular Weight

277.77 g/mol

IUPAC Name

6-(4-chlorophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H12ClN3S/c1-2-3-12-16-17-8-11(15-13(17)18-12)9-4-6-10(14)7-5-9/h4-8H,2-3H2,1H3

InChI Key

BMERDYPTXIMHMT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN2C=C(N=C2S1)C3=CC=C(C=C3)Cl

Origin of Product

United States

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